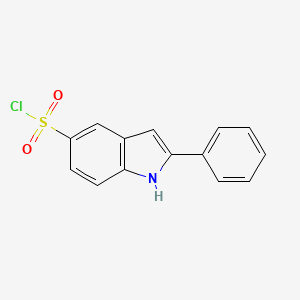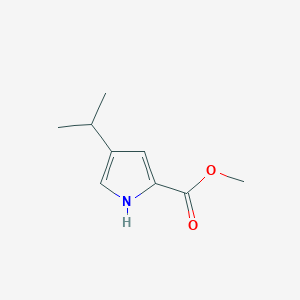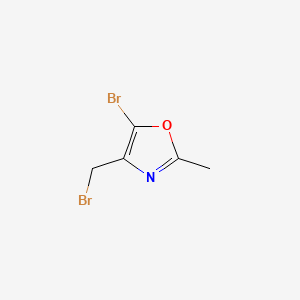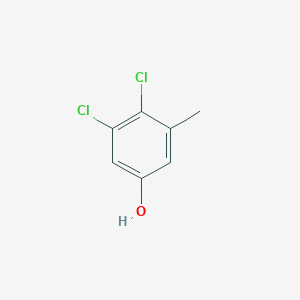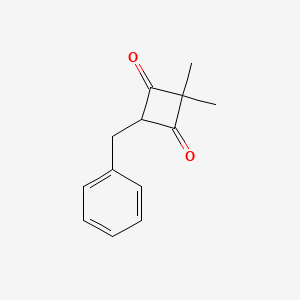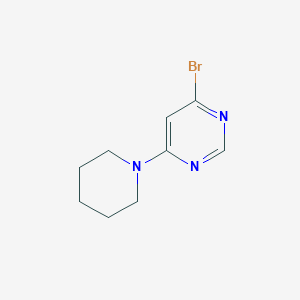
4-Bromo-6-(piperidin-1-YL)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-6-(piperidin-1-yl)pyrimidine is a heterocyclic compound that contains both bromine and piperidine moieties. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-6-(piperidin-1-yl)pyrimidine typically involves the reaction of 4,6-dibromopyrimidine with piperidine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydride, and a solvent like dimethylformamide or tetrahydrofuran. The reaction mixture is heated to facilitate the substitution of the bromine atom at the 6-position with the piperidine moiety.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically followed by purification steps such as recrystallization or chromatography to isolate the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-6-(piperidin-1-yl)pyrimidine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form N-oxides or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, with bases like potassium carbonate or sodium hydride.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reagents like lithium aluminum hydride or palladium on carbon.
Coupling Reactions: Catalysts such as palladium acetate and ligands like triphenylphosphine.
Major Products Formed
Substitution Reactions: Formation of various substituted pyrimidines.
Oxidation Reactions: Formation of pyrimidine N-oxides.
Reduction Reactions: Formation of dehalogenated pyrimidines.
Coupling Reactions: Formation of biaryl or aryl-alkyl pyrimidines.
Aplicaciones Científicas De Investigación
4-Bromo-6-(piperidin-1-yl)pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor modulators.
Chemical Biology: It serves as a probe in the investigation of biological pathways and molecular interactions.
Material Science: The compound is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 4-Bromo-6-(piperidin-1-yl)pyrimidine depends on its specific application. In medicinal chemistry, it often acts by interacting with specific molecular targets such as enzymes or receptors. The piperidine moiety can enhance the binding affinity and selectivity of the compound towards its target, while the bromine atom can participate in halogen bonding, further stabilizing the interaction.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-6-(piperidin-1-yl)pyrimidine
- 4-Fluoro-6-(piperidin-1-yl)pyrimidine
- 4-Iodo-6-(piperidin-1-yl)pyrimidine
Uniqueness
4-Bromo-6-(piperidin-1-yl)pyrimidine is unique due to the presence of the bromine atom, which can participate in specific interactions such as halogen bonding. This can influence the compound’s reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs. Additionally, the combination of the bromine and piperidine moieties can result in unique biological activities and applications.
Propiedades
Número CAS |
1017781-97-3 |
|---|---|
Fórmula molecular |
C9H12BrN3 |
Peso molecular |
242.12 g/mol |
Nombre IUPAC |
4-bromo-6-piperidin-1-ylpyrimidine |
InChI |
InChI=1S/C9H12BrN3/c10-8-6-9(12-7-11-8)13-4-2-1-3-5-13/h6-7H,1-5H2 |
Clave InChI |
JZNWBOVNTVBTCF-UHFFFAOYSA-N |
SMILES canónico |
C1CCN(CC1)C2=CC(=NC=N2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


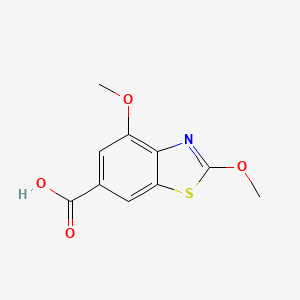
![4-Bromo-6-nitrobenzo[d]oxazole](/img/structure/B13929333.png)
![[2-(Tert-butyl-dimethylsilanyloxy)-ethyl]-(tetrahydro-pyran-4-yl)-amine](/img/structure/B13929334.png)
![2-[4-[5-(Cyclohexylcarbamoyl)-6-propylsulfanylpyridin-2-yl]oxyphenyl]acetic acid](/img/structure/B13929335.png)
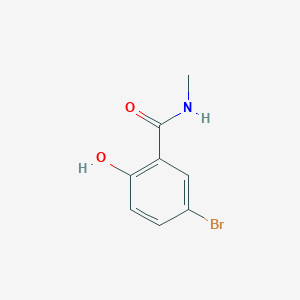
![5-(Cyclopentylmethoxy)-1h-pyrrolo[2,3-b]pyridine](/img/structure/B13929343.png)
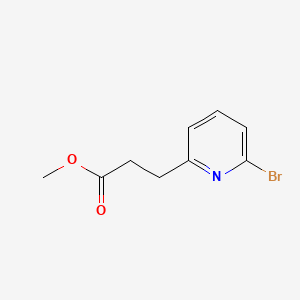

![methyl 1-methyl-5-(2'-methyl-[1,1'-biphenyl]-4-yl)-1H-benzo[d][1,2,3]triazole-7-carboxylate](/img/structure/B13929365.png)
